N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a cyclohexylethyl group and a cyclooctyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine typically involves the reaction of cyclohexylethylamine with cyclooctylamine in the presence of ethane-1,2-diamine. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), and hydrogen peroxide (H~2~O~2~) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H~2~) with palladium (Pd) or platinum (Pt) catalysts, sodium borohydride (NaBH~4~), and lithium aluminum hydride (LiAlH~4~) are typical reducing agents.
Substitution: Halogenated compounds such as bromoethane or chloroethane, and bases like sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted amines or other functionalized derivatives.
Scientific Research Applications
N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclohexylethane-1,2-diamine
- N~1~-[(1R)-1-Cyclooctylethyl]-N~2~-cyclooctylethane-1,2-diamine
- N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclopentylethane-1,2-diamine
Uniqueness
N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine is unique due to its specific combination of cyclohexylethyl and cyclooctyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
627524-83-8 |
---|---|
Molecular Formula |
C18H36N2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
N'-[(1R)-1-cyclohexylethyl]-N-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C18H36N2/c1-16(17-10-6-5-7-11-17)19-14-15-20-18-12-8-3-2-4-9-13-18/h16-20H,2-15H2,1H3/t16-/m1/s1 |
InChI Key |
DSRRNFVGLMSFJT-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](C1CCCCC1)NCCNC2CCCCCCC2 |
Canonical SMILES |
CC(C1CCCCC1)NCCNC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.